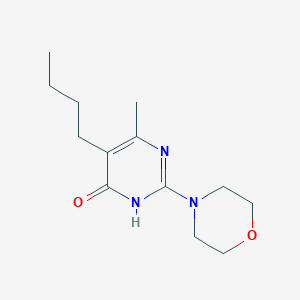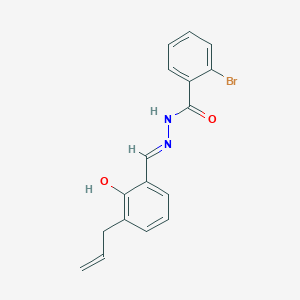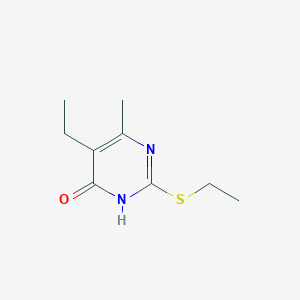![molecular formula C24H30ClFN2O3 B6022914 3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6022914.png)
3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide, also known as CFDP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFDP belongs to the class of benzamide compounds and has been found to exhibit a range of pharmacological activities, including analgesic and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide is not fully understood. However, it has been proposed that this compound acts as an agonist of the mu-opioid receptor and as an antagonist of the P2X3 receptor. The mu-opioid receptor is a well-known target for analgesic drugs, while the P2X3 receptor is involved in pain transmission. The dual action of this compound on these receptors may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been reported to have antioxidant and neuroprotective effects. This compound has also been found to modulate the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that this compound may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been found to have good solubility in water and organic solvents, which makes it suitable for a range of experimental procedures. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it challenging to design experiments to investigate its pharmacological effects.
Orientations Futures
There are several future directions for research on 3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of this compound's potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate the potential side effects of the compound. Overall, this compound shows promise as a novel therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide involves a multi-step process that includes the reaction of 4-chloro-3-fluorobenzylamine with piperidine, followed by the reaction of the resulting intermediate with 2,4-dimethoxybenzaldehyde and propanoic acid. The final product is obtained after purification using column chromatography. The synthesis of this compound has been reported in several scientific articles and is considered to be a relatively straightforward process.
Applications De Recherche Scientifique
3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Several studies have reported that this compound exhibits analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been found to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema and acetic acid-induced vascular permeability. These findings suggest that this compound has potential as a novel analgesic and anti-inflammatory drug.
Propriétés
IUPAC Name |
3-[1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-yl]-N-[(2,4-dimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClFN2O3/c1-30-20-8-7-19(23(13-20)31-2)14-27-24(29)10-6-17-4-3-11-28(15-17)16-18-5-9-21(25)22(26)12-18/h5,7-9,12-13,17H,3-4,6,10-11,14-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMJGXRXDJGOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC(=C(C=C3)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[(2-hydroxy-1-naphthyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6022835.png)

![{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6022855.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B6022859.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-methoxybenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6022897.png)
![2-[(2-ethyl-5-pyrimidinyl)methyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6022900.png)
![5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B6022906.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6022910.png)
![N-(3,5-dimethylphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6022920.png)

![1-[5-(cyclohexylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6022926.png)

